molecular formula C13H7BrO3S B12520172 2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one

2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one

Cat. No.: B12520172
M. Wt: 323.16 g/mol
InChI Key: JDTCPOTWWXDHRX-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one is a complex organic compound that combines a brominated thiophene ring with a hydroxychromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Coupling Reaction: The brominated thiophene is then coupled with a chromenone derivative through a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 2-(5-Bromothiophen-2-yl)-3-oxo-chromen-4-one.

    Reduction: Various hydroxy or alkoxy derivatives.

    Substitution: Thiophene derivatives with different substituents replacing the bromine atom.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromothiophen-2-yl)-3-hydroxy-chromen-4-one is unique due to its combination of a brominated thiophene ring and a hydroxychromenone structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Properties

Molecular Formula

C13H7BrO3S

Molecular Weight

323.16 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-3-hydroxychromen-4-one

InChI

InChI=1S/C13H7BrO3S/c14-10-6-5-9(18-10)13-12(16)11(15)7-3-1-2-4-8(7)17-13/h1-6,16H

InChI Key

JDTCPOTWWXDHRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(S3)Br)O

Origin of Product

United States

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